Home > Products > Screening Compounds P138865 > Iodoxamate meglumine
Iodoxamate meglumine - 51764-33-1

Iodoxamate meglumine

Catalog Number: EVT-1593356
CAS Number: 51764-33-1
Molecular Formula: C40H60I6N4O20
Molecular Weight: 1678.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Iodoxamate meglumine is a radiopaque contrast agent primarily used in medical imaging, particularly in computed tomography (CT) scans and other diagnostic imaging procedures. It enhances the visibility of internal structures in the body by absorbing X-rays, allowing for clearer images during examinations. This compound is a derivative of iodoxamate, which is itself an iodinated compound known for its high atomic number, making it effective for contrast enhancement.

Source and Classification

Iodoxamate meglumine is classified as a non-ionic iodinated contrast medium. It is derived from iodoxamate, which is a tri-iodinated benzoic acid derivative. The compound is typically formulated with meglumine, a sugar alcohol that acts as a stabilizing agent to enhance solubility and reduce toxicity. This classification places it among other iodinated contrast agents used in radiology, which include compounds like iohexol and iopamidol.

Synthesis Analysis

Methods and Technical Details

The synthesis of iodoxamate meglumine generally involves the reaction of iodoxamic acid with meglumine. The process can be described in several steps:

  1. Preparation of Iodoxamic Acid: This involves the introduction of iodine into benzoic acid derivatives through electrophilic aromatic substitution.
  2. Formation of Iodoxamate Meglumine: The iodoxamic acid is then reacted with meglumine in an aqueous solution. The reaction typically requires controlled temperature and pH to ensure complete conversion and high yield.
  3. Purification: Following synthesis, the product undergoes purification processes such as crystallization or filtration to achieve the desired purity levels.

The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and minimize by-products .

Molecular Structure Analysis

Structure and Data

Iodoxamate meglumine features a complex molecular structure characterized by:

  • Chemical Formula: C12_{12}H14_{14}I3_3N2_2O5_5
  • Molecular Weight: Approximately 515.06 g/mol

The structure includes three iodine atoms attached to a benzene ring, along with a carboxyl group that links to the meglumine moiety. The presence of iodine contributes to its radiopacity, making it effective for imaging applications.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving iodoxamate meglumine include:

These reactions are influenced by factors such as pH, temperature, and the presence of other chemicals in the solution .

Mechanism of Action

Process and Data

Iodoxamate meglumine functions primarily through its ability to absorb X-rays due to the high atomic number of iodine. When administered into the body:

  • X-ray Absorption: The iodine atoms in iodoxamate meglumine absorb X-rays more effectively than surrounding tissues.
  • Contrast Enhancement: This differential absorption allows for enhanced visualization of vascular structures and organs during imaging procedures.

The mechanism relies on the concentration of the compound within specific tissues, which can be influenced by factors such as blood flow and tissue permeability .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a clear or slightly yellowish solution.
  • Solubility: Highly soluble in water due to the presence of the meglumine component.

Chemical Properties

  • pH Range: Generally neutral to slightly alkaline (pH 6-8).
  • Stability: Stable under normal storage conditions but sensitive to light and heat.

Relevant analyses indicate that the compound maintains its integrity for extended periods when stored appropriately .

Applications

Scientific Uses

Iodoxamate meglumine is primarily used in medical imaging applications, including:

  • Computed Tomography Scans: Enhances image quality by providing clear delineation of blood vessels and organs.
  • Angiography: Used to visualize blood vessels during diagnostic procedures.
  • Intravenous Urography: Assists in imaging the urinary tract.

Research continues into expanding its applications in other areas of diagnostic imaging due to its favorable properties compared to traditional contrast agents .

Historical Development of Iodoxamate Meglumine as a Contrast Agent

Emergence in Intravenous Cholangiography (1980s)

Iodoxamate meglumine emerged in the early 1980s as a specialized ionic dimeric contrast agent designed for intravenous cholangiography—a radiographic technique for visualizing the bile ducts. Prior to its development, biliary imaging relied heavily on oral cholecystographic agents (e.g., iopanoic acid), which suffered from inconsistent intestinal absorption and inadequate ductal opacification [1] [4]. Iodoxamate’s core innovation lay in its triiodinated benzene ring structure with a carboxylate group, enabling direct vascular administration and rapid hepatobiliary excretion. This allowed real-time fluoroscopic assessment of biliary anatomy without requiring gastrointestinal uptake [3] [4].

The agent’s dimeric configuration (two benzene rings) provided a higher iodine payload (≈300 mg I/mL) than earlier monomers like ioglycamide, significantly enhancing radiographic density in bile ducts. Clinical trials demonstrated duct visualization rates exceeding 80% within 40 minutes post-injection, addressing a critical diagnostic need for detecting choledocholithiasis or strictures [1] [4]. However, limitations persisted:

  • Technological competition: The advent of ultrasound and CT reduced reliance on purely contrast-based biliary imaging.
  • Physiological constraints: Patients with serum bilirubin >2 mg/dL showed markedly reduced biliary excretion, limiting utility in jaundiced patients [4].

Table 1: Key IV Cholangiography Agents (1980s Era)

Contrast AgentChemical ClassIodine Content (mg/mL)Primary Clinical Advantage
Iodoxamate MeglumineIonic dimer~300Superior duct opacification speed
IoglycamideIonic monomer230First-generation IV agent
Iocetamic AcidOral agent320Gallbladder-specific

Formulation Evolution: Meglumine Salts in Radiographic Media

Iodoxamate’s formulation leveraged meglumine (N-methylglucamine) as a cationic counterion—a strategic advancement over sodium-based ionic agents. Meglumine’s cyclic amine structure reduced the electrochemical toxicity profile by diminishing interactions with cellular membranes and plasma proteins [3] [7]. Crucially, meglumine conferred three physicochemical advantages:

  • Solubility enhancement: The hydroxyl-rich structure enabled aqueous solubility >600 mg/mL, preventing crystallization at clinical concentrations.
  • Osmolality reduction: Despite being ionic, iodoxamate meglumine’s osmolality (≈1200 mOsm/kg) was 30–40% lower than hypertonic monomers like diatrizoate (>1500 mOsm/kg), mitigating hemodynamic instability [10].
  • Viscosity optimization: At 37°C, viscosity ranged from 4–6 cP, enabling injection through standard 20-gauge catheters without preheating [3] [7].

The dimeric architecture of iodoxamate represented a bridge between early ionic monomers and later nonionic dimers (e.g., iodixanol). By sharing a single carboxylate group between two triiodinated rings, iodoxamate delivered six iodine atoms per dissociated particle—twice the iodine/particle ratio of monomers—while maintaining sufficient hydrophilicity for renal clearance [3] [10]. This molecular efficiency is highlighted in comparative analyses:

Table 2: Ionic Contrast Agent Formulation Progression

ParameterIonic Monomer (e.g., Diatrizoate)Ionic Dimer (Iodoxamate)Nonionic Dimer (Iodixanol)
Iodine:Particle Ratio1.5:13:16:1
Osmolality (mOsm/kg)1500–20001000–1400290
Typical Viscosity (37°C)3–5 cP4–6 cP8–11 cP

Regulatory Milestones and Discontinuation Rationale

Iodoxamate meglumine received FDA approval in 1983 for intravenous cholangiography, with specific indications for suspected bile duct obstruction. However, its regulatory status remained secondary to agents like iothalamate, which dominated broader vascular imaging [3] [7]. By the late 1980s, three factors precipitated its decline:

  • Safety paradigm shifts: Nonionic agents (e.g., iohexol) demonstrated significantly fewer idiosyncratic reactions and reduced chemotoxicity. Although iodoxamate’s meglumine formulation lowered risks compared to sodium-based agents, it still carried a 3–5x higher reaction rate than nonionics in prospective studies [7] [10].
  • Diagnostic modality disruption: MRI cholangiopancreatography (MRCP), introduced in 1991, provided non-invasive, radiation-free biliary imaging with superior sensitivity for ductal pathology. By 1995, MRCP had replaced >70% of contrast-based cholangiographies [3].
  • Pharmacoeconomic pressures: Manufacturing costs for dimeric agents were 40–60% higher than monomers. With shrinking cholangiography volumes, production became commercially unsustainable [7].

The agent was formally discontinued in the US and EU by 1994, though it remained available in limited markets until the early 2000s. Its legacy persists in contrast chemistry: the dimeric design informed later nonionic agents like iotrolan, while its hepatobiliary excretion profile influenced liver-specific MRI agents (e.g., gadoxetate) [3] [10].

Properties

CAS Number

51764-33-1

Product Name

Iodoxamate meglumine

IUPAC Name

3-[3-[2-[2-[2-[3-(3-carboxy-2,4,6-triiodoanilino)-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2,4,6-triiodobenzoic acid;6-(methylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C40H60I6N4O20

Molecular Weight

1678.3 g/mol

InChI

InChI=1S/C26H26I6N2O10.2C7H17NO5/c27-13-11-15(29)23(21(31)19(13)25(37)38)33-17(35)1-3-41-5-7-43-9-10-44-8-6-42-4-2-18(36)34-24-16(30)12-14(28)20(22(24)32)26(39)40;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h11-12H,1-10H2,(H,33,35)(H,34,36)(H,37,38)(H,39,40);2*4-13H,2-3H2,1H3

InChI Key

LNBGFESBSAEKAE-UHFFFAOYSA-N

SMILES

CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I

Synonyms

Cholovue
endomirabil
iodoxamic acid meglumine salt
methylglucamine iodoxamate

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.